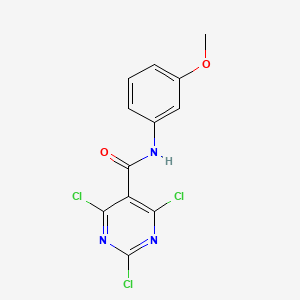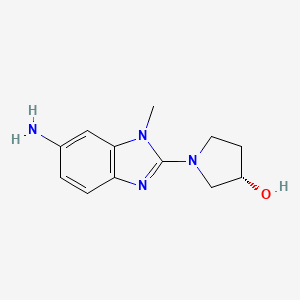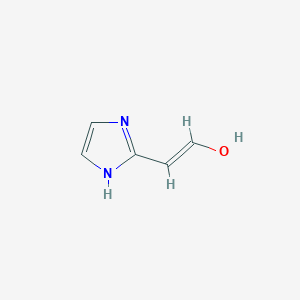
7-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxyphenethylamine and 7-chloroquinazolin-4(1H)-one.
Condensation Reaction: The 3,4-dimethoxyphenethylamine is reacted with 7-chloroquinazolin-4(1H)-one under specific conditions to form the desired compound. This reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the condensation process.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloroquinazolin-4(1H)-one: A precursor in the synthesis of the compound.
3,4-Dimethoxyphenethylamine: Another precursor used in the synthesis.
Other Quinazoline Derivatives: Compounds with similar structures and biological activities.
Uniqueness
7-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.
Propiedades
Número CAS |
61741-60-4 |
|---|---|
Fórmula molecular |
C18H18ClN3O3 |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
7-chloro-2-[2-(3,4-dimethoxyphenyl)ethylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H18ClN3O3/c1-24-15-6-3-11(9-16(15)25-2)7-8-20-18-21-14-10-12(19)4-5-13(14)17(23)22-18/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,22,23) |
Clave InChI |
UXRVICGCLOCGNC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC2=NC3=C(C=CC(=C3)Cl)C(=O)N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Isoxazole, 3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro-](/img/structure/B12914068.png)
![ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate](/img/structure/B12914076.png)

![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12914095.png)


![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)

![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)

